3-Bromo-5-cyano-2-hydroxybenzoic acid
Overview
Description
3-Bromo-5-cyano-2-hydroxybenzoic acid is an organic compound with the molecular formula C8H4BrNO3 and a molecular weight of 242.03 g/mol It is characterized by the presence of a bromine atom, a cyano group, and a hydroxyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-cyano-2-hydroxybenzoic acid typically involves multi-step organic reactions. One common method is the bromination of 5-cyano-2-hydroxybenzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at a temperature range of 0-25°C to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-cyano-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of 3-amino-5-cyano-2-hydroxybenzoic acid or 3-thio-5-cyano-2-hydroxybenzoic acid.
Oxidation: Formation of 3-bromo-5-cyano-2-hydroxybenzaldehyde.
Reduction: Formation of 3-bromo-5-amino-2-hydroxybenzoic acid.
Scientific Research Applications
3-Bromo-5-cyano-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Bromo-5-cyano-2-hydroxybenzoic acid depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the bromine, cyano, and hydroxyl groups allows for multiple modes of interaction with proteins and other biomolecules, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-cyano-5-hydroxybenzoic acid: Similar structure but with different positioning of the cyano group.
3-Bromo-5-hydroxybenzoic acid: Lacks the cyano group, leading to different chemical properties and reactivity.
5-Bromo-2-hydroxybenzoic acid: Different positioning of the bromine atom, affecting its reactivity and applications
Uniqueness
3-Bromo-5-cyano-2-hydroxybenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential for diverse applications in research and industry. Its combination of bromine, cyano, and hydroxyl groups makes it a versatile compound for various synthetic and biological studies .
Properties
IUPAC Name |
3-bromo-5-cyano-2-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO3/c9-6-2-4(3-10)1-5(7(6)11)8(12)13/h1-2,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXFUEBAXZDFKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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